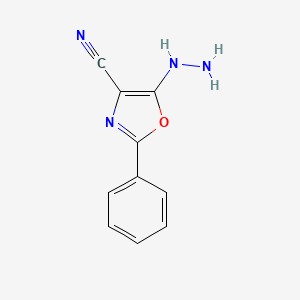
5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile is a heterocyclic compound that has garnered interest in the field of organic chemistry due to its unique structure and reactivity. This compound features an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms, and a hydrazinyl group, which is known for its reactivity in various chemical transformations.
作用機序
Mode of Action
It has been observed that treatment of this compound with acetylacetone leads to the formation of a substituted pyrazole residue on c5 . This enhances the electrophilicity of the cyano group in position 4, enabling it to react with hydrogen sulfide, sodium azide, and hydroxylamine .
Biochemical Pathways
The introduction of corresponding azole fragments into position 4 of the 5-(1h-pyrazol-1-yl)-1,3-oxazole system suggests potential interactions with biochemical pathways involving these azole fragments .
Result of Action
The compound’s ability to react with various nucleophiles suggests it may have diverse effects depending on the specific biological context .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile typically involves the reaction of hydrazine derivatives with oxazole precursors. One common method includes the treatment of 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile with acetylacetone, leading to the formation of a substituted pyrazole residue on the oxazole ring . This reaction enhances the electrophilicity of the cyano group, making it reactive towards various nucleophiles such as hydrogen sulfide, sodium azide, and hydroxylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst can improve yield and purity for industrial applications.
化学反応の分析
Types of Reactions
5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The hydrazinyl group can participate in nucleophilic substitution reactions.
Addition Reactions: The electrophilic cyano group can react with nucleophiles like hydrogen sulfide, sodium azide, and hydroxylamine.
Cyclization Reactions: Formation of pyrazole residues through reactions with acetylacetone.
Common Reagents and Conditions
Hydrogen Sulfide: Used for nucleophilic addition to the cyano group.
Sodium Azide: Reacts with the cyano group to form azide derivatives.
Hydroxylamine: Adds to the cyano group to form oxime derivatives.
Major Products
Substituted Pyrazole Residues: Formed through reactions with acetylacetone.
Azole Fragments: Introduced into the oxazole system through reactions with various nucleophiles.
科学的研究の応用
5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
5-Hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile: A closely related compound with similar reactivity.
Indole Derivatives: Compounds containing the indole nucleus, which also exhibit diverse biological activities.
Uniqueness
5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile is unique due to its combination of an oxazole ring with a hydrazinyl group and a cyano group. This structure imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.
特性
IUPAC Name |
5-hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c11-6-8-10(14-12)15-9(13-8)7-4-2-1-3-5-7/h1-5,14H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRKRPUTAYTVGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)NN)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














